2-Tert-butyl-5-hydroxybenzoic acid
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Overview
Description
2-Tert-butyl-5-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-tert-butyl-5-hydroxybenzoic acid involves the reaction of 2,4-di-tert-butylphenol with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under mild conditions, with the mixture being heated to around 60°C for a few hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-hydroxybenzaldehyde.
Reduction: Formation of 2-tert-butyl-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent used.
Scientific Research Applications
2-Tert-butyl-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in inhibiting certain enzymes.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory response . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure but with an additional tert-butyl group.
2-tert-Butyl-4-methylphenol: Similar structure but with a methyl group instead of a hydroxyl group.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxyl group.
Uniqueness
2-Tert-butyl-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-2 and 5-LOX enzymes makes it a valuable compound for research in anti-inflammatory and anticancer therapies .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-tert-butyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6,12H,1-3H3,(H,13,14) |
InChI Key |
KCUDKTXQZVVGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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